5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid
Description
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS: 1256806-61-7) is a fluorinated pyridinecarboxylic acid derivative with the molecular formula C₇H₃F₄NO₂ and a molecular weight of 209.1 g/mol. Its structure features a fluorine atom at the 5-position of the pyridine ring and a trifluoromethyl-substituted phenyl group at the 2-position. Predicted properties include a density of 1.573 g/cm³, boiling point of 305.9±42.0 °C, and pKa of 2.01±0.10, indicative of moderate acidity . This compound is primarily utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C13H7F4NO2 |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
5-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-9(10)12(19)20)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
JPILCNBEJITSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C(=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange and Trifluoromethylation via Vapor-Phase Reactions
A widely adopted strategy involves chlorine/fluorine exchange on trichloromethylpyridine precursors. For instance, 2-chloro-5-(trichloromethyl)pyridine undergoes vapor-phase fluorination at >300°C using iron fluoride catalysts to yield 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate. Subsequent nuclear chlorination introduces additional halogens, which are replaced via catalytic hydrogenolysis or lithiation. This method is scalable and cost-effective, with yields exceeding 60% for trifluoromethylpyridine derivatives.
Reaction Conditions:
Lithium-Mediated Carboxylation of Trifluoromethylpyridine Intermediates
A patent-pending method (CN110627714A) details the synthesis of 3-fluoro-2-trifluoromethyl isonicotinic acid, a structural analog, through a three-step process:
-
Trifluoromethylation:
2-Chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in DMF under cuprous iodide catalysis to form 2-trifluoromethyl-3-nitropyridine. -
Nitro Reduction and Fluorination:
The nitro group is reduced via hydrogenation, followed by fluorination using tetrabutylammonium fluoride in acetonitrile. -
Lithiation and Carboxylation:
2-Trifluoromethyl-3-fluoropyridine undergoes hydrogen abstraction with butyllithium at -80°C, followed by carbon dioxide insertion to form the isonicotinic acid derivative.
Mechanistic Insight:
The electron-withdrawing trifluoromethyl group activates the pyridine ring for lithiation at position 4, enabling nucleophilic attack by CO₂ to form the carboxylic acid moiety.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
Low-temperature reactions (-80°C) in anhydrous tetrahydrofuran (THF) minimize side reactions during lithiation, while acetonitrile facilitates efficient fluorination. Elevated temperatures (>300°C) in vapor-phase reactions ensure complete halogen exchange but require precise control to avoid decomposition.
Catalytic Systems
Cuprous iodide with 1,10-phenanthroline enhances trifluoromethylation efficiency by stabilizing reactive intermediates. Iron fluoride catalysts in vapor-phase reactors promote simultaneous chlorination and fluorination, reducing production costs.
Purification Techniques
Recrystallization using ethanol or isopropyl acetate yields high-purity products (>98%), while thin-layer chromatography (TLC) monitors reaction progress.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates : The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its fluorinated structure contributes to improved bioavailability and metabolic stability, which are desirable traits in drug development.
Biological Activity : Research indicates that 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid exhibits significant biological activities, particularly in modulating receptor interactions. It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are critical targets in the treatment of neurological disorders such as addiction and pain management .
Table 1: Interaction Profile with Nicotinic Receptors
| Compound | Receptor Type | Binding Affinity (K_i, nM) | Activity |
|---|---|---|---|
| 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid | α4β2-nAChR | 0.03 - 0.94 | Antagonist |
| Reference Compound (Varenicline) | α4β2-nAChR | 0.12 | Partial Agonist |
| Reference Compound (Nat-epibatidine) | α4β2-nAChR | 0.026 | Agonist |
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of fluorinated compounds, including 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid. The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial therapy .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 5.6 |
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 10.0 |
Synthesis and Reaction Pathways
The synthesis of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions that emphasize controlling reaction conditions for high yields and purity. Common synthetic routes include:
- Formation of Isonicotinic Acid Derivative : The initial step involves synthesizing isonicotinic acid derivatives through standard organic reactions.
- Fluorination : Introduction of fluorine atoms at specific positions using fluorinating agents.
- Trifluoromethylation : Employing trifluoromethylation techniques to incorporate the trifluoromethyl group onto the phenyl ring.
Future Directions and Research Opportunities
Ongoing research is focused on elucidating the full interaction profile of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid with various biological targets, including enzymes involved in metabolic pathways. Investigations into its pharmacokinetics and toxicity are crucial for establishing its safety and efficacy profiles for potential clinical applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name (CAS) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1256806-61-7) | C₇H₃F₄NO₂ | 5-F, 2-CF₃-Ph | 209.1 | High metabolic stability; drug discovery |
| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (1267011-08-4) | C₁₂H₈FNO₃ | 5-F, 2-OH, 3-F-Ph | 233.2 | Chelating agent; lower lipophilicity |
| 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid (3198AE) | C₁₃H₉F₃N₂O₂ | 2-NH-(3-CF₃-Ph) | 282.22 | Potential kinase inhibitor; higher toxicity |
| 5-Fluoro-2-methylisonicotinic acid (885588-17-0) | C₇H₆FNO₂ | 5-F, 2-CH₃ | 155.1 | Intermediate in agrochemical synthesis |
| 5-Fluoro-2-(trifluoromethyl)cinnamic acid (231291-18-2) | C₁₀H₆F₄O₂ | 5-F, 2-CF₃ (cinnamate backbone) | 234.1 | Photoresist component; UV stability |
Research Findings
- Drug Discovery : The target compound’s trifluoromethyl group improves binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays . In contrast, the hydroxylated analog (CAS 1267011-08-4) shows weaker activity due to hydrogen-bonding limitations .
- Synthetic Utility : 5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0) is preferred in agrochemical synthesis for its lower molecular weight and simpler derivatization .
- Stability : The cinnamic acid derivative (CAS 231291-18-2) exhibits superior UV stability, making it suitable for photoresist applications, unlike the target compound, which degrades under prolonged light exposure .
Biological Activity
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid (commonly referred to as compound 1) is a novel compound that has garnered attention for its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C13H10F4N2O2
Molecular Weight: 304.23 g/mol
IUPAC Name: 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid
CAS Number: [Not specified in the sources]
The biological activity of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors. These receptors are crucial in various neurological functions and are implicated in several disorders, including addiction and neurodegenerative diseases. Research indicates that this compound acts as a selective antagonist for the α4β2-nAChR subtype, which is significant for its potential therapeutic applications in treating nicotine addiction and other central nervous system (CNS) disorders .
Structure-Activity Relationships (SAR)
The introduction of trifluoromethyl and fluoro substituents on the aromatic ring significantly enhances the binding affinity and selectivity towards nAChRs. Studies have shown that compounds with trifluoromethyl groups exhibit increased potency compared to their non-fluorinated counterparts. For instance, modifications to the phenyl ring can lead to variations in receptor affinity, with certain configurations yielding up to a 17-fold increase in potency against α4β2-nAChRs .
In Vitro Studies
In vitro experiments have demonstrated that 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid exhibits high binding affinity for nAChRs. The Ki values for this compound have been reported to be in the low nanomolar range, indicating potent interactions with these receptors. Table 1 summarizes the binding affinities of various related compounds:
| Compound | Ki (nM) | nAChR Subtype |
|---|---|---|
| Compound 1 | 0.03 | α4β2 |
| Compound 2 | 0.12 | α4β2 |
| Compound 3 | 0.26 | α3β4 |
| Compound 4 | 0.94 | α7 |
Table 1: Binding Affinities of Compounds Related to nAChRs
In Vivo Studies
In vivo studies using mouse models have indicated that compound 1 acts as an antagonist in pain response tests such as the tail-flick and hot-plate assays. The effective dose (AD50) for antagonism ranged from approximately 0.9 µg/kg to 38 µg/kg, suggesting a significant potential for modulating pain pathways through nAChR antagonism .
Case Studies
- Nicotine Addiction : A study evaluated the effects of compound 1 on nicotine-induced behaviors in animal models. Results indicated that administration of this compound significantly reduced nicotine self-administration, suggesting its potential as a therapeutic agent for smoking cessation .
- Neuroprotection : Another investigation focused on the neuroprotective effects of compound 1 against excitotoxicity induced by glutamate in neuronal cultures. The findings revealed that this compound could mitigate neuronal damage, highlighting its possible application in neurodegenerative disease therapies .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid?
Methodological Answer:
Synthesis optimization requires careful control of:
- Temperature : Maintained between 0–6°C during fluorination steps to avoid side reactions (e.g., decomposition of trifluoromethyl groups) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for pyridine ring functionalization .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for aryl group introduction .
Yield and purity can be monitored via HPLC or LC-MS, with target purity >97% (GC) as a benchmark .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (causes irritation or severe damage) .
- Ventilation : Use fume hoods or work in well-ventilated areas to avoid inhalation of dust, which may cause respiratory toxicity .
- Storage : Keep in airtight containers at 0–6°C to prevent degradation and minimize fire risks (flammable dust) .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- NMR spectroscopy : ¹⁹F NMR identifies fluorine substituents (δ ~-60 ppm for CF₃ groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~282.22 g/mol) .
- X-ray crystallography : Resolves spatial arrangement of the pyridine ring and trifluoromethyl-phenyl moiety .
Advanced: What methodologies are used to evaluate its potential in agrochemical applications?
Methodological Answer:
- Bioactivity assays : Screen against pest enzymes (e.g., acetylcholinesterase) using fluorometric assays to assess insecticidal activity .
- Structure-activity relationship (SAR) : Modify the trifluoromethyl or fluorine positions and compare herbicidal efficacy via greenhouse trials .
- Metabolic stability : Use liver microsome assays to predict environmental persistence .
Advanced: How can this compound be adapted for radiopharmaceutical development?
Methodological Answer:
- Radiolabeling : Substitute the fluorine atom with ¹⁸F for PET imaging. Optimize reaction conditions (pH 7–8, 40–60°C) to retain stability .
- Biodistribution studies : Track radiolabeled analogs in murine models using gamma counting or autoradiography .
- Metabolite analysis : Identify degradation products via radio-HPLC to assess in vivo stability .
Advanced: What strategies resolve contradictory data on reaction yields in published syntheses?
Methodological Answer:
- Reproducibility checks : Replicate protocols with standardized reagents (e.g., anhydrous solvents, same catalyst lot) .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio) to identify critical factors .
- Side-product analysis : Use GC-MS or NMR to detect impurities (e.g., unreacted starting materials) influencing yield discrepancies .
Advanced: How is computational modeling applied to predict its biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB) for kinase or GPCR binding .
- QSAR models : Train algorithms on fluorinated pyridine analogs to predict logP, solubility, and toxicity .
- MD simulations : Assess binding stability of the trifluoromethyl group in hydrophobic enzyme pockets .
Advanced: What are the challenges in scaling up its synthesis for preclinical studies?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective scaling .
- Catalyst recovery : Implement flow chemistry systems to recycle Pd catalysts and reduce heavy metal waste .
- Process safety : Mitigate exothermic risks during fluorination steps using jacketed reactors with temperature feedback .
Advanced: How does the compound interact with biological membranes?
Methodological Answer:
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to assess membrane permeability .
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Predict blood-brain barrier penetration using artificial lipid bilayers .
- Fluorescence microscopy : Tag the compound with BODIPY to visualize cellular uptake in real time .
Advanced: What analytical techniques validate its stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to UV light, heat (40°C), and pH extremes (2–9) to identify degradation pathways .
- LC-MS/MS : Quantify hydrolyzed products (e.g., free carboxylic acid) after incubation in simulated gastric fluid .
- Circular dichroism (CD) : Monitor conformational changes in serum proteins (e.g., albumin) during binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
